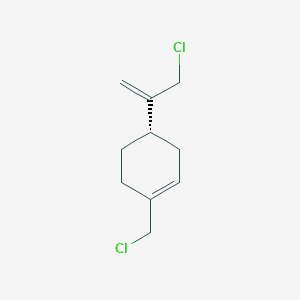
(4S)-1-(Chloromethyl)-4-(3-chloroprop-1-en-2-yl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-1-(Chloromethyl)-4-(3-chloroprop-1-en-2-yl)cyclohex-1-ene is an organic compound that features a cyclohexene ring substituted with chloromethyl and chloropropenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-1-(Chloromethyl)-4-(3-chloroprop-1-en-2-yl)cyclohex-1-ene can be achieved through several synthetic routes. One common method involves the chlorination of a suitable cyclohexene precursor. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the target compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the chloromethyl and chloropropenyl groups to their respective alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Scientific Research Applications
(4S)-1-(Chloromethyl)-4-(3-chloroprop-1-en-2-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (4S)-1-(Chloromethyl)-4-(3-chloroprop-1-en-2-yl)cyclohex-1-ene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(4S)-1-(Bromomethyl)-4-(3-bromoprop-1-en-2-yl)cyclohex-1-ene: Similar structure but with bromine atoms instead of chlorine.
(4S)-1-(Hydroxymethyl)-4-(3-hydroxyprop-1-en-2-yl)cyclohex-1-ene: Hydroxyl groups instead of chlorine atoms.
(4S)-1-(Methoxymethyl)-4-(3-methoxyprop-1-en-2-yl)cyclohex-1-ene: Methoxy groups instead of chlorine atoms.
Uniqueness: The presence of chlorine atoms in (4S)-1-(Chloromethyl)-4-(3-chloroprop-1-en-2-yl)cyclohex-1-ene imparts unique reactivity and properties compared to its analogs. Chlorine atoms can participate in various chemical reactions, making this compound versatile for different applications.
Properties
CAS No. |
917987-33-8 |
|---|---|
Molecular Formula |
C10H14Cl2 |
Molecular Weight |
205.12 g/mol |
IUPAC Name |
(4S)-1-(chloromethyl)-4-(3-chloroprop-1-en-2-yl)cyclohexene |
InChI |
InChI=1S/C10H14Cl2/c1-8(6-11)10-4-2-9(7-12)3-5-10/h2,10H,1,3-7H2/t10-/m1/s1 |
InChI Key |
YSFWVIVMRZBUEI-SNVBAGLBSA-N |
Isomeric SMILES |
C=C(CCl)[C@H]1CCC(=CC1)CCl |
Canonical SMILES |
C=C(CCl)C1CCC(=CC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine](/img/structure/B12625664.png)
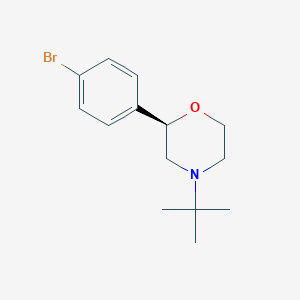
![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12625680.png)
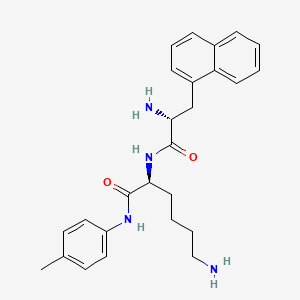
![[(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane](/img/structure/B12625702.png)
![4-[6-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12625703.png)
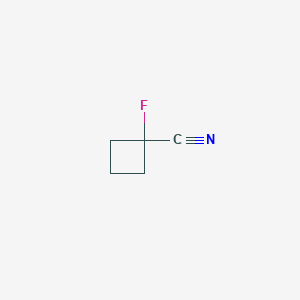
![[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12625725.png)
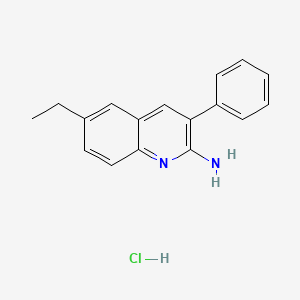
![1-(Thiomorpholin-4-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}ethanone](/img/structure/B12625734.png)
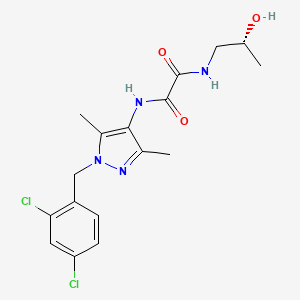
![N-[(3-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12625746.png)
![(3beta)-cholest-5-en-3-yl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B12625747.png)
![5-(5-methyl-1H-pyrazol-3-yl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12625754.png)
